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  • Product: 2-Methyl-5-nitrothiazole
  • CAS: 16243-71-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-nitrothiazole

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methyl-5-nitrothiazole is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its structure, featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitrothiazole is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its structure, featuring a thiazole ring substituted with a methyl and a nitro group, makes it a potential building block for the synthesis of novel therapeutic agents. The nitro group, a strong electron-withdrawing group, significantly influences the molecule's electronic properties and reactivity, making a thorough understanding of its physicochemical characteristics essential for its effective application.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Methyl-5-nitrothiazole. Given the limited availability of direct experimental data for this specific compound, this guide also draws upon the well-characterized properties of the closely related analogue, 2-Amino-5-nitrothiazole, to provide valuable context and comparative insights.

Molecular Structure and Identification

The foundational step in understanding the physicochemical properties of a compound is to define its molecular structure and identifiers.

Molecular Formula: C₄H₄N₂O₂S

Molecular Weight: 144.15 g/mol

IUPAC Name: 2-methyl-5-nitro-1,3-thiazole

CAS Number: 16243-71-3

Canonical SMILES: CC1=NC=C(S1)=O

The structure consists of a five-membered thiazole ring containing one sulfur and one nitrogen atom. A methyl group is attached at the 2-position, and a nitro group is at the 5-position.

Caption: 2D structure of 2-Methyl-5-nitrothiazole.

Physicochemical Properties

A summary of the available and predicted physicochemical data for 2-Methyl-5-nitrothiazole is presented below. For comparative purposes, experimental data for 2-Amino-5-nitrothiazole is also included.

Property2-Methyl-5-nitrothiazole (Predicted)2-Amino-5-nitrothiazole (Experimental)
Melting Point Not available195-200 °C (decomposes)[1]
Boiling Point 345.1 ± 15.0 °C[2]Not available (decomposes)
Water Solubility Not available< 0.1 g/100 mL at 20 °C[1]
pKa 1.26 ± 0.10[1]Not available
LogP Not available0.83[3]
Appearance Not availableGreenish-yellow to orange-brown powder[2][3][4]
Melting and Boiling Point
Solubility

The solubility of 2-Methyl-5-nitrothiazole in water has not been experimentally reported. Based on its structure, it is expected to have low aqueous solubility. The related compound, 2-Amino-5-nitrothiazole, is sparingly soluble in water (<0.1 g/100 mL at 20 °C).[1] It is also reported to be soluble in 95% ethanol (1g/150g at 20°C) and very slightly soluble in diethyl ether.[5] It is almost insoluble in chloroform but soluble in dilute mineral acids.[3]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of a compound. While a complete experimental dataset for 2-Methyl-5-nitrothiazole is not available, the expected spectral characteristics can be inferred. For reference, extensive spectral data exists for 2-Amino-5-nitrothiazole.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 2-Methyl-5-nitrothiazole is expected to show a singlet for the methyl protons (around 2.5-3.0 ppm) and a singlet for the proton on the thiazole ring.

  • ¹³C NMR: The carbon NMR would show distinct signals for the methyl carbon, the two carbons of the thiazole ring, and the carbon attached to the nitro group.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methyl-5-nitrothiazole would be characterized by strong absorption bands corresponding to the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹) and C-H stretching and bending vibrations from the methyl group and the thiazole ring.

UV-Vis Spectroscopy

For 2-Amino-5-nitrothiazole, the maximum UV absorption in water is observed at 386 nm.[3] 2-Methyl-5-nitrothiazole is also expected to absorb in the UV region due to the conjugated system of the nitrothiazole ring.

Mass Spectrometry

The mass spectrum of 2-Methyl-5-nitrothiazole would show a molecular ion peak (M+) at m/z 144. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the thiazole ring.

Synthesis and Reactivity

Synthesis

The synthesis of 2-Methyl-5-nitrothiazole is not extensively detailed in the readily available literature. However, a plausible synthetic route can be inferred from the synthesis of related compounds. One common method for the synthesis of nitrothiazoles involves the nitration of a pre-existing thiazole ring. For instance, the synthesis of 2-acetamido-5-nitrothiazole is achieved through the nitration of 2-acetamidothiazole.[6] A similar approach could likely be employed for 2-Methyl-5-nitrothiazole, starting from 2-methylthiazole.

A general workflow for such a synthesis is depicted below:

Synthesis_Workflow Start 2-Methylthiazole Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Product 2-Methyl-5-nitrothiazole Nitration->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Final Pure 2-Methyl-5-nitrothiazole Purification->Final

Caption: A potential synthetic workflow for 2-Methyl-5-nitrothiazole.

It is important to note that nitration reactions of heterocyclic compounds can be hazardous and require careful control of reaction conditions to avoid runaway reactions.[5]

Reactivity and Stability

2-Methyl-5-nitrothiazole is expected to be a stable compound under standard laboratory conditions.[2] However, like many nitroaromatic compounds, it may be sensitive to light and strong oxidizing agents.[1][4] The nitro group makes the thiazole ring electron-deficient, which influences its reactivity in chemical transformations.

The stability of the related 2-Amino-5-nitrothiazole is well-documented. It is stable under normal conditions but is incompatible with strong acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[1][2] It is also noted to be light-sensitive.[1][4] To maintain its integrity, storage in a well-ventilated, low-temperature, and dry environment is recommended, away from reactive substances like sulfuric and nitric acid.[2]

Safety and Handling

No specific safety data sheet (SDS) for 2-Methyl-5-nitrothiazole was found in the search. Therefore, it is prudent to handle this compound with the same precautions as its close analogue, 2-Amino-5-nitrothiazole, and other nitroaromatic compounds.

Potential Hazards:

  • Toxicity: The toxicity of 2-Methyl-5-nitrothiazole has not been thoroughly investigated. However, 2-Amino-5-nitrothiazole is known to be harmful if swallowed and is suspected of causing cancer.[7]

  • Irritation: May cause irritation to the skin, eyes, and respiratory system.[4]

  • Flammability: While flash point data is not available, it is likely combustible.[4]

  • Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides and sulfur oxides.[3]

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry, and dark place away from incompatible materials.

The following diagram outlines a logical workflow for the safe handling and use of 2-Methyl-5-nitrothiazole in a research setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Assess Assess Hazards (Review SDS of analogues) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Ventilation Work in Fume Hood PPE->Ventilation Weigh Weigh Compound Carefully Ventilation->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve React Perform Reaction Under Controlled Conditions Dissolve->React Quench Quench Reaction Safely React->Quench Waste Dispose of Waste in Designated Containers Quench->Waste Decontaminate Decontaminate Glassware and Work Area Waste->Decontaminate

Caption: Workflow for the safe handling of 2-Methyl-5-nitrothiazole.

Experimental Protocols

Given the lack of specific experimental protocols for 2-Methyl-5-nitrothiazole, the following are generalized, best-practice methodologies for determining key physicochemical properties, which would be applicable to this compound.

Determination of Melting Point (Differential Scanning Calorimetry)
  • Sample Preparation: Accurately weigh 1-5 mg of 2-Methyl-5-nitrothiazole into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Determination of Aqueous Solubility (Shake-Flask Method)
  • Sample Preparation: Add an excess amount of 2-Methyl-5-nitrothiazole to a known volume of water in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the suspension to settle, and then filter or centrifuge to separate the undissolved solid.

  • Quantification: Analyze the concentration of 2-Methyl-5-nitrothiazole in the clear aqueous phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Conclusion

2-Methyl-5-nitrothiazole is a compound with potential applications in drug discovery, yet its physicochemical properties are not extensively documented in publicly available literature. This guide has compiled the available predicted data and has drawn upon the extensive experimental data of its close structural analogue, 2-Amino-5-nitrothiazole, to provide a comprehensive overview. The presented information on its structure, physicochemical properties, potential synthesis, reactivity, and safety considerations is intended to be a valuable resource for researchers and scientists working with this and related compounds. Further experimental characterization of 2-Methyl-5-nitrothiazole is warranted to fully elucidate its properties and potential.

References

  • PubChem. 2-Amino-5-nitrothiazole. [Link]

  • Canadian Science Publishing. THE NITRATION OF 2-NITRAMINOTHIAZOLES AND 2-ACETAMIDOTHIAZOLES. [Link]

  • Exploring 2-Amino-5-Nitrothiazole: Properties, Applications, and Manufacturing. [Link]

  • Google Patents.
  • European Directorate for the Quality of Medicines & HealthCare. 2-Amino-5-nitrothiazole. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Methyl-5-nitrothiazole

For the Attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and qualit...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and quality control of 2-Methyl-5-nitrothiazole. As a key heterocyclic compound, a thorough understanding of its spectral characteristics is paramount for its application in research and development. This document, authored from the perspective of a Senior Application Scientist, synthesizes foundational principles with practical, field-proven methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction to 2-Methyl-5-nitrothiazole

2-Methyl-5-nitrothiazole, with the molecular formula C₄H₄N₂O₂S, is a nitrothiazole derivative.[1] The structural integrity and purity of such compounds are critical for their intended applications, necessitating robust analytical characterization. Spectroscopic methods provide a non-destructive and highly informative means to confirm the molecular structure, identify functional groups, and ascertain the purity of the synthesized compound. This guide will detail the principles, experimental protocols, and data interpretation for ¹H NMR, ¹³C NMR, IR, and MS analysis of 2-Methyl-5-nitrothiazole.

Molecular Structure:

Chemical Structure of 2-Methyl-5-nitrothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment of individual atoms, specifically the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: Probing the Proton Environment

Principle & Application: ¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their electronic environment. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

Experimental Protocol:

  • Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

  • Materials:

    • 2-Methyl-5-nitrothiazole sample (5-10 mg)[3][4]

    • Deuterated solvent (e.g., DMSO-d₆, 0.6-0.7 mL)[3]

    • 5 mm NMR tubes[5]

    • NMR Spectrometer (e.g., 300 MHz or higher)

  • Procedure:

    • Sample Preparation: Accurately weigh the sample and dissolve it in the deuterated solvent inside the NMR tube.[3] Ensure the sample is fully dissolved.

    • Instrument Setup: Place the NMR tube into the spectrometer's probe.[5] The instrument's magnetic field is locked onto the deuterium signal of the solvent, and the field is shimmed to optimize homogeneity.[5]

    • Data Acquisition: Acquire the spectrum using a standard single-pulse experiment.[5] Typical parameters include a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[5]

    • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, and the baseline is corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

Data Interpretation and Spectral Assignment:

The structure of 2-Methyl-5-nitrothiazole presents two distinct proton environments: the methyl group (-CH₃) and the single proton on the thiazole ring (C-H).

  • Thiazole Ring Proton (H-4): This proton is attached to a carbon that is part of an aromatic, heterocyclic system and is adjacent to the strongly electron-withdrawing nitro group (-NO₂). This environment causes significant deshielding, resulting in a chemical shift far downfield.

  • Methyl Group Protons (-CH₃): These three equivalent protons are attached to a carbon on the thiazole ring. They are in a relatively more shielded environment compared to the ring proton and will appear further upfield.

Table 1: ¹H NMR Spectroscopic Data for 2-Methyl-5-nitrothiazole

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
~8.2-8.8Singlet1HH-4 (thiazole ring)DMSO-d₆
~2.6-2.8Singlet3H-CH₃DMSO-d₆

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Principle & Application: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In a proton-decoupled spectrum, each unique carbon atom typically gives rise to a single peak.

Experimental Protocol:

The sample preparation is the same as for ¹H NMR. The acquisition parameters are adjusted for the ¹³C nucleus, typically requiring a larger number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[5]

Data Interpretation and Spectral Assignment:

2-Methyl-5-nitrothiazole has four unique carbon atoms:

  • C-2: The carbon atom bonded to the methyl group and two nitrogen atoms (one in the ring, one in the nitro group).

  • C-4: The carbon atom bonded to the single ring proton.

  • C-5: The carbon atom bonded to the nitro group.

  • -CH₃: The carbon of the methyl group.

The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Methyl-5-nitrothiazole

Chemical Shift (δ) ppmAssignmentSolvent
~160-170C-2DMSO-d₆
~150-160C-5DMSO-d₆
~120-130C-4DMSO-d₆
~15-20-CH₃DMSO-d₆

Note: These are predicted values based on typical chemical shifts for similar structures. Experimental verification is necessary.

Infrared (IR) Spectroscopy

Principle & Application: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific bonds and functional groups present in the molecule.

Experimental Protocol (ATR-FTIR):

Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.[6][7][8][9]

  • Objective: To identify the key functional groups in 2-Methyl-5-nitrothiazole.

  • Materials:

    • 2-Methyl-5-nitrothiazole sample (solid)

    • FT-IR spectrometer with an ATR accessory

  • Procedure:

    • Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric absorptions.[5]

    • Sample Spectrum: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. Record the sample spectrum.[7]

    • Data Acquisition: Spectra are typically collected in the range of 4000-400 cm⁻¹.[5]

    • Data Processing: The instrument's software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[5]

Data Interpretation:

The IR spectrum of 2-Methyl-5-nitrothiazole is expected to show characteristic absorption bands for the nitro group, the thiazole ring, and the methyl group.

Table 3: Key FT-IR Spectroscopic Data for 2-Methyl-5-nitrothiazole

Wavenumber (cm⁻¹)IntensityAssignment
~1550-1490StrongAsymmetric N-O stretching (NO₂)
~1360-1300StrongSymmetric N-O stretching (NO₂)
~1600-1500MediumC=N stretching (thiazole ring)
~3000-2850Medium-WeakC-H stretching (CH₃)

Mass Spectrometry (MS)

Principle & Application: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule. This fragmentation pattern provides a "fingerprint" that can be used for structural elucidation.[11][12]

Experimental Protocol (EI-MS):

  • Objective: To determine the molecular weight and analyze the fragmentation pattern.

  • Materials:

    • 2-Methyl-5-nitrothiazole sample

    • Mass spectrometer with an EI source[5]

  • Procedure:

    • Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or a gas chromatograph (GC).[5]

    • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the formation of a radical cation, known as the molecular ion (M⁺•).[5][11]

    • Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, charged species.

    • Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.

Data Interpretation:

The molecular ion peak (M⁺•) confirms the molecular weight of the compound (144.15 g/mol ).[1] The fragmentation pattern provides clues about the molecule's structure. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂, O, and other small neutral fragments.

Table 4: Expected Mass Spectrometry Data for 2-Methyl-5-nitrothiazole

m/zProposed Fragment
144[M]⁺• (Molecular Ion)
128[M - O]⁺•
114[M - NO]⁺•
98[M - NO₂]⁺

Integrated Spectroscopic Analysis and Visualization

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The ¹H and ¹³C NMR data provide the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (especially the nitro group), and the mass spectrum confirms the molecular weight and provides further structural information through fragmentation. Together, these techniques provide unambiguous confirmation of the structure of 2-Methyl-5-nitrothiazole.

Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the logical workflows for the spectroscopic analyses described.

Spectroscopic_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis (ATR) cluster_MS MS Analysis (EI) NMR_Sample Dissolve 5-10 mg in 0.6 mL DMSO-d6 Acquire_H1 Acquire 1H Spectrum NMR_Sample->Acquire_H1 Acquire_C13 Acquire 13C Spectrum NMR_Sample->Acquire_C13 Process_NMR Process FID (FT, Phase, Baseline) Acquire_H1->Process_NMR Acquire_C13->Process_NMR NMR_Data NMR Spectra & Chemical Shifts Process_NMR->NMR_Data Final_Analysis Integrated Structural Elucidation NMR_Data->Final_Analysis IR_Sample Place Solid Sample on ATR Crystal Acquire_Sample Acquire Sample Spectrum IR_Sample->Acquire_Sample Acquire_Bkg Acquire Background Acquire_Bkg->Acquire_Sample Process_IR Ratio Sample/Background Acquire_Sample->Process_IR IR_Data IR Spectrum & Wavenumbers Process_IR->IR_Data IR_Data->Final_Analysis MS_Sample Introduce Sample into Ion Source Ionize Electron Ionization (70 eV) MS_Sample->Ionize Analyze Separate Ions by m/z Ionize->Analyze MS_Data Mass Spectrum & Fragments Analyze->MS_Data MS_Data->Final_Analysis MS_Fragmentation M [C4H4N2O2S]+• m/z = 144 (Molecular Ion) M_minus_O [C4H4N2OS]+• m/z = 128 M->M_minus_O - O M_minus_NO [C4H4NOS]+ m/z = 114 M->M_minus_NO - NO M_minus_NO2 [C4H4NS]+ m/z = 98 M->M_minus_NO2 - NO2

Caption: Proposed key fragmentation pathways for 2-Methyl-5-nitrothiazole in EI-MS.

Conclusion

This guide has outlined the essential spectroscopic methodologies for the comprehensive analysis of 2-Methyl-5-nitrothiazole. By employing a combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can confidently verify the identity, structure, and purity of this compound. The protocols and data interpretations provided herein serve as a practical reference for scientists engaged in the synthesis, development, and quality assessment of 2-Methyl-5-nitrothiazole and related heterocyclic compounds.

References

  • PubChem. (n.d.). 2-Amino-5-nitrothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Mohana, K. N., & Kumar, C. B. P. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry, 2013, 1-8.
  • PubChem. (n.d.). 2-Methyl-5-nitroimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Alternative Ionisation Service. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

  • Kukkola, J., et al. (2016). Fragmentation patterns of 4(5)
  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

  • Grimme, S. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A, 120(21), 3775-3783.
  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of 2-methyl 5-nitroimidazoles. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Giansanti, P., et al. (2020). A beginner's guide to mass spectrometry–based proteomics. Essays in Biochemistry, 64(4), 605-620.
  • Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Dunn, M. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Al-Saman, R. A. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinethionyl)methane Derivatives. International Journal of Organic Chemistry, 5, 27-38.

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Foundational

An In-Depth Technical Guide to the Prospective Crystal Structure of 2-Methyl-5-nitrothiazole

A Hypothetical Study for Drug Development Professionals, Researchers, and Scientists Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide addresses the current void in the structural unders...

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Study for Drug Development Professionals, Researchers, and Scientists

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide addresses the current void in the structural understanding of 2-methyl-5-nitrothiazole, a compound of interest in medicinal chemistry and materials science. Despite its relevance, a definitive crystal structure has yet to be reported in publicly accessible databases. This document, therefore, serves as a comprehensive roadmap for its structural elucidation. We will detail a robust methodology for the synthesis, purification, and single-crystal growth of 2-methyl-5-nitrothiazole. Furthermore, a rigorous, step-by-step protocol for its structural determination via single-crystal X-ray diffraction is presented. This guide is designed to equip researchers with the necessary theoretical and practical framework to successfully determine the crystal structure of 2-methyl-5-nitrothiazole, thereby unlocking a deeper understanding of its solid-state properties and paving the way for its rational application in drug design and materials engineering.

Introduction: The Significance of 2-Methyl-5-nitrothiazole and the Imperative for its Crystal Structure

2-Methyl-5-nitrothiazole belongs to the nitrothiazole class of compounds, which are recognized for their diverse biological activities. While its close analog, 2-amino-5-nitrothiazole, has been investigated for various therapeutic applications, the methylated counterpart remains less characterized. The addition of a methyl group in place of an amino group is expected to significantly alter the electronic and steric properties of the molecule, influencing its reactivity, solubility, and, crucially, its interactions with biological targets.

In the realm of drug development, a definitive crystal structure is paramount. It provides precise information on molecular geometry, conformation, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective analogs. In materials science, the crystal packing arrangement dictates key physical properties such as density, stability, and solubility. The absence of a reported crystal structure for 2-methyl-5-nitrothiazole represents a significant knowledge gap, hindering its full potential. This guide, therefore, outlines the pathway to bridging this gap.

Synthesis and Purification of 2-Methyl-5-nitrothiazole

The synthesis of 2-methyl-5-nitrothiazole can be approached through several synthetic routes, often involving the nitration of a 2-methylthiazole precursor. The following is a proposed synthetic protocol based on established methodologies for similar thiazole derivatives.

Experimental Protocol: Synthesis of 2-Methyl-5-nitrothiazole

  • Reaction Setup: To a stirred solution of 2-methylthiazole (1.0 eq) in concentrated sulfuric acid (H₂SO₄), cooled to 0 °C in an ice bath, a mixture of fuming nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid is added dropwise. The temperature is strictly maintained below 5 °C throughout the addition.

  • Reaction Monitoring: The reaction is stirred at 0-5 °C for 2-3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • Purification: The precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried. The crude 2-methyl-5-nitrothiazole is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Rationale behind Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

  • Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Recrystallization: This purification technique is essential to obtain a high-purity compound, which is a prerequisite for growing diffraction-quality single crystals.

The Crucial Step: Growing Single Crystals of 2-Methyl-5-nitrothiazole

The growth of a single, defect-free crystal is often the most challenging step in X-ray crystallography. Several methods can be employed, and the optimal conditions are typically determined through empirical screening.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: A range of solvents and solvent mixtures should be screened for their ability to dissolve 2-methyl-5-nitrothiazole at elevated temperatures and to allow for slow precipitation upon cooling. Potential candidates include ethanol, methanol, acetone, ethyl acetate, and their aqueous mixtures.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Slow Cooling: A saturated solution is prepared at a slightly elevated temperature. The container is then placed in an insulated environment (e.g., a dewar flask) to allow for very slow cooling to room temperature, promoting the growth of large, well-ordered crystals.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a "precipitant" solvent in which the compound is poorly soluble. The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, leading to gradual crystallization.

Elucidating the Structure: A Proposed Workflow for Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, its structure can be determined using X-ray diffraction. The following is a standard workflow for this process.

Experimental Protocol: X-ray Diffraction Analysis

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully mounted on a goniometer head. For small molecules, this is often done using a cryoloop and a small amount of cryoprotectant oil.[1]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and radiation damage. It is then exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and other parameters are then refined to achieve the best possible fit with the experimental data.

Diagram of the Experimental Workflow for Crystal Structure Determination

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Synthesis Synthesis of 2-Methyl- 5-nitrothiazole Purification Purification via Recrystallization Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Single Crystal Growth (e.g., Slow Evaporation) Screening->Growth Mounting Crystal Mounting Growth->Mounting DataCollection Data Collection Mounting->DataCollection Processing Data Processing DataCollection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement FinalStructure FinalStructure Refinement->FinalStructure Final Crystal Structure

Caption: Workflow for the determination of the crystal structure of 2-Methyl-5-nitrothiazole.

Anticipated Structural Insights and Their Implications

The determination of the crystal structure of 2-methyl-5-nitrothiazole would provide invaluable data.

Data Presentation: Hypothetical Crystallographic Data Table

ParameterExpected Value/Information
Chemical FormulaC₄H₄N₂O₂S
Formula Weight144.15 g/mol
Crystal SystemTo be determined
Space GroupTo be determined
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated)To be determined
Absorption CoefficientTo be determined
R-factorTo be determined

Key Insights to be Gained:

  • Molecular Conformation: The precise bond lengths, bond angles, and torsion angles will reveal the preferred conformation of the molecule in the solid state.

  • Intermolecular Interactions: The crystal packing will be dictated by a network of intermolecular forces, such as hydrogen bonds (if any), dipole-dipole interactions, and van der Waals forces. Understanding these interactions is crucial for predicting solubility and designing crystal engineering strategies.

  • Polymorphism: The study may reveal the existence of different crystalline forms (polymorphs), each with unique physical properties. This is of particular importance in the pharmaceutical industry, as different polymorphs can have different bioavailabilities.

Conclusion

The determination of the crystal structure of 2-methyl-5-nitrothiazole is a critical step towards unlocking its full potential in medicinal chemistry and materials science. This technical guide provides a comprehensive, albeit prospective, framework for achieving this goal. By following the detailed protocols for synthesis, crystal growth, and X-ray diffraction analysis, researchers will be well-equipped to obtain and interpret the crystal structure of this promising compound. The resulting structural data will undoubtedly accelerate the rational design of novel therapeutics and functional materials based on the 2-methyl-5-nitrothiazole scaffold.

References

  • PubChem. (n.d.). 2-Methyl-5-nitrothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024, January 15). X-ray crystallography. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Smyth, M. S., & Martin, J. H. (2010). x Ray crystallography. PMC. Retrieved from [Link]

  • LibreTexts. (2023, August 29). X-ray Crystallography. Chemistry LibreTexts. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-Nitrothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US4269985A - Process for the preparation of 2-amino-5-nitrothiazole.
  • Canadian Science Publishing. (n.d.). THE NITRATION OF 2-NITRAMINOTHIAZOLES AND 2-ACETAMIDOTHIAZOLES. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Methyl-5-nitrothiazole

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Data Gap for 2-Methyl-5-nitrothiazole In the landscape of pharmaceutical development a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Gap for 2-Methyl-5-nitrothiazole

In the landscape of pharmaceutical development and chemical research, a thorough understanding of a compound's thermal stability is paramount for ensuring safety, predicting shelf-life, and controlling reaction pathways. This guide is dedicated to the thermal stability and decomposition of 2-Methyl-5-nitrothiazole. It is critical, however, to address a significant challenge at the outset: there is a notable absence of direct, published experimental data specifically detailing the thermal decomposition of this compound.

Therefore, this guide will adopt a necessarily inferential and methodological approach. We will begin by presenting the known physicochemical properties of 2-Methyl-5-nitrothiazole. Subsequently, we will draw upon data from closely related analogues, particularly 2-amino-5-nitrothiazole, and the broader principles of nitroaromatic and nitroheterocyclic chemistry to construct a scientifically grounded understanding of its likely thermal behavior. This document is structured not only to inform but also to equip the reader with the experimental designs and theoretical frameworks necessary to conduct their own robust thermal analysis of 2-Methyl-5-nitrothiazole.

Physicochemical Profile of 2-Methyl-5-nitrothiazole

While thermal decomposition data is scarce, the fundamental physicochemical properties of 2-Methyl-5-nitrothiazole have been computationally predicted and are available from chemical suppliers. These properties provide a baseline for understanding the compound's behavior.

PropertyValueSource
Molecular FormulaC₄H₄N₂O₂SPubChem
Molecular Weight144.15 g/mol PubChem
AppearanceNot specified (likely a solid)-
Melting PointNot experimentally determined-
Boiling PointNot experimentally determined-
DensityNot experimentally determined-

Note: The lack of experimentally determined values for key physical properties like melting and boiling points underscores the limited research available on this specific compound.

Inferential Analysis from Analogue Compounds

To build a predictive understanding of 2-Methyl-5-nitrothiazole's thermal stability, we will examine related compounds for which more data is available.

The Case of 2-Amino-5-nitrothiazole: A Close Structural Analogue

The most closely related compound with available thermal data is 2-amino-5-nitrothiazole. The primary structural difference is the substitution of a methyl group for an amino group at the 2-position. While this substitution will influence the electronic and steric properties, and thus the precise decomposition temperature and kinetics, the fundamental decomposition pathways associated with the nitrothiazole core are likely to be similar.

2-Amino-5-nitrothiazole is known to be a hazardous substance that decomposes upon heating.[1] Its synthesis often involves nitration steps that can be explosive if not carefully controlled.[2] Upon heating to decomposition, it is reported to emit very toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[1] The melting point of 2-amino-5-nitrothiazole is reported to be in the range of 195-200 °C, with decomposition occurring at this temperature.[3]

Key Inference: The presence of the nitro group on the thiazole ring is the primary driver of thermal instability. It is reasonable to hypothesize that 2-Methyl-5-nitrothiazole will also decompose exothermically upon heating, likely producing toxic NOx and SOx gases. The decomposition temperature may differ from its amino-analogue due to the different electronic effects of the methyl versus the amino group.

Insights from 2-Methyl-5-nitrobenzothiazole

Another informative analogue is 2-methyl-5-nitrobenzothiazole, which features a fused benzene ring. This compound has a reported melting point of 134-137 °C. The benzofusion adds rigidity and alters the electronic distribution, which may contribute to a different thermal profile compared to the single-ring thiazole. However, the presence of the 2-methyl and 5-nitro substitutions provides a valuable comparative point.

Theoretical Framework for the Decomposition of Nitro-Substituted Heterocycles

The thermal decomposition of nitroaromatic and nitroheterocyclic compounds has been the subject of extensive theoretical and computational studies. These studies provide a mechanistic basis for predicting the decomposition pathways of 2-Methyl-5-nitrothiazole.

The primary initiation steps in the decomposition of such compounds typically involve the C-NO₂ bond. Two principal competing pathways are:

  • Homolytic C-NO₂ Bond Cleavage: This is often the primary, lowest energy pathway, resulting in the formation of a thiazole radical and a nitrogen dioxide (NO₂) radical. This is a common decomposition route for many nitroaromatic explosives.

  • Nitro-Nitrite Isomerization: This pathway involves the rearrangement of the nitro group (-NO₂) to a nitrite group (-ONO), followed by the cleavage of the O-NO bond to release nitric oxide (NO).

The presence of a methyl group at the 2-position of the thiazole ring may also introduce additional decomposition pathways, such as hydrogen abstraction from the methyl group by the nitro group, leading to intramolecular redox reactions.

Recommended Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of 2-Methyl-5-nitrothiazole, a systematic experimental approach is required. The following protocols outline the standard methodologies for such an investigation.

Differential Scanning Calorimetry (DSC)

Causality of Experimental Choice: DSC is the primary technique for determining the thermal transitions of a material, such as melting point, glass transition, and decomposition temperature. It measures the heat flow into or out of a sample as a function of temperature, providing quantitative data on the energy released or absorbed during these transitions. For a potentially energetic material like a nitro compound, DSC is crucial for identifying the onset temperature of decomposition and the associated enthalpy change, which are key indicators of its thermal hazard.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of 2-Methyl-5-nitrothiazole into a hermetically sealed aluminum pan. The use of a hermetically sealed pan is critical to contain any volatile decomposition products and ensure accurate measurement of the heat of decomposition.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Experimental Conditions:

    • Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to provide a controlled atmosphere and prevent oxidative side reactions.

    • Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a temperature beyond the expected decomposition. A common range would be 25 °C to 400 °C.

  • Data Analysis: Analyze the resulting DSC thermogram to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Determine the onset temperature, peak temperature, and enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

Causality of Experimental Choice: TGA measures the change in mass of a sample as a function of temperature. It is complementary to DSC and provides information on the mass loss associated with decomposition. This allows for the determination of the temperature range over which decomposition occurs and can help to elucidate the decomposition mechanism by quantifying the mass of volatile products.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Methyl-5-nitrothiazole into a ceramic or aluminum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Experimental Conditions:

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min.

    • Heat the sample at a constant rate of 10 °C/min over a temperature range similar to that used in the DSC experiment (e.g., 25 °C to 400 °C).

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of mass loss and the percentage of mass lost at each decomposition step. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate.

Coupled TGA-MS/FTIR

Causality of Experimental Choice: To identify the gaseous products of decomposition, coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is highly informative. This provides real-time analysis of the evolved gases, allowing for the positive identification of hazardous products like NOx and SOx and providing deeper insight into the decomposition mechanism.

Visualizing Experimental Workflows and Decomposition Pathways

Experimental Workflow for Thermal Analysis

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Interpretation sample 2-Methyl-5-nitrothiazole Sample dsc DSC Analysis (1-3 mg, sealed pan, 10°C/min) sample->dsc tga TGA Analysis (5-10 mg, open pan, 10°C/min) sample->tga dsc_data DSC Thermogram (Onset T, Peak T, ΔHd) dsc->dsc_data tga_data TGA Curve (% Mass Loss, Onset T) tga->tga_data coupled_data Evolved Gas Analysis (TGA-MS/FTIR) (Identification of NOx, SOx, etc.) tga->coupled_data Coupled Technique interpretation Thermal Stability Profile Decomposition Kinetics Hazard Assessment dsc_data->interpretation tga_data->interpretation coupled_data->interpretation G cluster_paths reactant 2-Methyl-5-nitrothiazole C₄H₄N₂O₂S path1_node C-NO₂ Bond Homolysis Thiazole Radical + •NO₂ reactant->path1_node:f0 Δ (Heat) path2_node Nitro-Nitrite Isomerization Thiazole-ONO Intermediate Thiazole-O• Radical + •NO reactant->path2_node:f0 Δ (Heat) products Decomposition Products NOx, SOx, CO, H₂O, etc. path1_node:f1->products Further Reactions path2_node:f2->products Further Reactions

Caption: Generalized initial decomposition pathways for a nitro-substituted thiazole.

Conclusions and Recommendations

While direct experimental data on the thermal stability and decomposition of 2-Methyl-5-nitrothiazole is currently unavailable in the public domain, a combination of inferential analysis from structural analogues and a foundational understanding of nitroheterocyclic chemistry allows for a reasoned prediction of its behavior. It is anticipated that 2-Methyl-5-nitrothiazole is a thermally sensitive compound that will undergo exothermic decomposition upon heating, releasing hazardous gases including oxides of nitrogen and sulfur.

For any research or development activities involving this compound, it is strongly recommended that a thorough experimental thermal analysis, following the protocols outlined in this guide, be conducted as a primary step. The data generated from DSC and TGA experiments will be invaluable for establishing safe handling and processing parameters, and for predicting the compound's stability under various conditions.

References

  • Google Patents. (n.d.). Process for the preparation of 2-amino-5-nitrothiazole.
  • European Directorate for the Quality of Medicines & HealthCare. (2023).
  • Google Patents. (n.d.). New process for the production of 2-amino-5-nitrothiazole.
  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.
  • Canadian Science Publishing. (n.d.). THE NITRATION OF 2-NITRAMINOTHIAZOLES AND 2-ACETAMIDOTHIAZOLES. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrothiazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-nitrothiazole. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • SciSpace. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds.
  • PubMed. (n.d.). Theoretical study on the thermal decomposition mechanism of 2-nitro-t[2][3][4]riazolo[1,5-a]t[2][5][6]riazine-5,7-diamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Nitration of 2-Methylthiazole

Introduction: The Strategic Importance of Nitrated 2-Methylthiazoles The introduction of a nitro group onto the 2-methylthiazole scaffold is a critical transformation in medicinal chemistry and drug development. Nitrated...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Nitrated 2-Methylthiazoles

The introduction of a nitro group onto the 2-methylthiazole scaffold is a critical transformation in medicinal chemistry and drug development. Nitrated thiazole derivatives are precursors to a wide array of functionalized molecules, including amines, which are pivotal for constructing diverse chemical libraries for biological screening. The nitro group itself is a key pharmacophore in various therapeutic agents, such as the antitubercular drug Pretomanid.[1] Therefore, robust and well-characterized methods for the regioselective nitration of 2-methylthiazole are of significant interest to researchers in the pharmaceutical and agrochemical industries.

This comprehensive guide provides detailed application notes and protocols for the nitration of 2-methylthiazole, focusing on the underlying chemical principles, practical execution, and safety considerations. We will explore various methodologies, from classical mixed-acid conditions to alternative nitrating systems, offering insights into their comparative efficacy and regioselectivity.

Understanding the Regioselectivity of Thiazole Nitration

The thiazole ring is an electron-rich heterocyclic system. However, the nitrogen atom at position 3 is basic and readily protonates under acidic conditions, which deactivates the ring towards electrophilic substitution. The sulfur atom at position 1 can donate electron density, influencing the position of electrophilic attack. Theoretical and experimental studies indicate that the C5 position is the most electron-rich and sterically accessible site for electrophilic substitution, followed by the C4 position. The C2 position is the most electron-deficient.[2] Consequently, the nitration of 2-substituted thiazoles, such as 2-methylthiazole, predominantly yields the 5-nitro isomer, with the 4-nitro isomer as a potential minor product.

The choice of nitrating agent and reaction conditions can significantly influence the ratio of these isomers and the overall yield. The following sections will delve into specific protocols and their expected outcomes.

Method 1: Nitration using a Mixture of Nitric Acid and Acetic Anhydride

This method employs acetyl nitrate, formed in situ from nitric acid and acetic anhydride, as the nitrating agent.[3] It is a widely used method for the nitration of various heterocyclic compounds.

Causality Behind Experimental Choices:
  • Acetic Anhydride: Reacts with nitric acid to generate the highly electrophilic acetyl nitrate (CH₃COONO₂), which is a more potent nitrating agent than nitric acid alone. This allows the reaction to proceed under milder conditions than traditional mixed-acid nitration.

  • Low Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically below 5 °C) is crucial to prevent runaway reactions and minimize the formation of undesired byproducts.

  • Stepwise Addition: The slow, portion-wise addition of the thiazole substrate to the nitrating mixture ensures that the heat generated can be effectively dissipated, maintaining control over the reaction.

Experimental Protocol:

Materials:

  • 2-Methylthiazole

  • Nitric acid (99-100%)

  • Acetic anhydride

  • Glacial acetic acid

  • Crushed ice

  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

  • Ice bath

Procedure:

  • In a three-necked flask, cool 3 mL of 99-100% nitric acid to 0-5 °C using an ice bath.

  • With vigorous stirring, add 7 mL of acetic anhydride dropwise, ensuring the temperature remains below 5 °C.[4]

  • Once the addition is complete, add 5 g of 2-methylthiazole portion-wise to the nitrating mixture, maintaining the temperature below 5 °C.[4]

  • After the addition is complete, continue stirring the mixture at 0-5 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • The product may precipitate as a solid or an oil. If an oil separates, it can often be induced to crystallize by scratching the flask with a glass rod.

  • Collect the crude product by filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane.

Expected Outcome:

This method typically favors the formation of 2-methyl-5-nitrothiazole as the major product. The ratio of 5-nitro to 4-nitro isomers is approximately 3.6:1.[5]

Method 2: Classical Mixed-Acid Nitration (Sulfuric and Nitric Acid)

This is the most traditional method for aromatic nitration. The strong dehydrating nature of sulfuric acid promotes the formation of the highly reactive nitronium ion (NO₂⁺) from nitric acid.[6]

Causality Behind Experimental Choices:
  • Concentrated Sulfuric Acid: Acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the powerful electrophile, the nitronium ion.

  • Fuming Nitric Acid/Potassium Nitrate: Provides the source of the nitro group. The use of fuming nitric acid or the addition of potassium nitrate to sulfuric acid ensures a high concentration of the nitrating species.

  • Elevated Temperature: The thiazole ring, especially when protonated, is deactivated. Higher temperatures are often required to achieve a reasonable reaction rate. However, this also increases the risk of side reactions and decomposition.

Experimental Protocol:

Materials:

  • 2-Methylthiazole

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid or Potassium nitrate

  • Crushed ice

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, carefully add 1.7 g of 2-methylthiazole to 7 mL of 20% fuming sulfuric acid at 20 °C.[5]

  • Heat the mixture to 100 °C.

  • Gradually add 2 g of potassium nitrate. The temperature will rise.[5]

  • After the addition, add 1 mL of fuming nitric acid.[5]

  • Maintain the reaction temperature at 180-197 °C for several hours.[5] The reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

  • Collect the crude product by filtration, wash with water, and dry.

  • Purify the product by recrystallization.

Expected Outcome:

Under these harsh conditions, the reaction can be less selective. Initially, a mixture of 2-methyl-5-nitrothiazole and 2-methyl-4-nitrothiazole is formed. However, with prolonged heating, the 5-nitro isomer can rearrange or decompose, leading to the 4-nitro isomer as the major detectable product.[5]

Summary of Nitration Methods and Data

MethodNitrating AgentTemperatureTypical Product Ratio (5-nitro:4-nitro)YieldNotes
Method 1 Nitric Acid / Acetic Anhydride0-5 °C~3.6 : 1[5]Moderate to Good[5]Milder conditions, better regioselectivity for the 5-nitro isomer.
Method 2 Mixed Acid (H₂SO₄/HNO₃)180-197 °CVariable, can favor the 4-nitro isomer with prolonged heating[5]VariableHarsh conditions, potential for decomposition and lower selectivity.

Visualizing the Reaction Mechanism and Workflow

Mechanism of Electrophilic Nitration of 2-Methylthiazole

Nitration_Mechanism cluster_activation Nitronium Ion Formation cluster_substitution Electrophilic Attack and Aromatization HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O 2MT 2-Methylthiazole H2O H₂O SigmaComplex Sigma Complex (Resonance Stabilized) 2MT->SigmaComplex + NO₂⁺ (at C5) Product 2-Methyl-5-nitrothiazole SigmaComplex->Product - H⁺ H+ H⁺ caption Mechanism of 2-Methylthiazole Nitration

Caption: Electrophilic nitration mechanism of 2-methylthiazole.

Experimental Workflow for Method 1

Workflow A Prepare Nitrating Mixture (HNO₃ + Acetic Anhydride at 0-5°C) B Add 2-Methylthiazole (Portion-wise, <5°C) A->B C Reaction Stirring (Monitor by TLC) B->C D Quench on Ice C->D E Filter Crude Product D->E F Wash with Cold Water E->F G Purify by Recrystallization F->G H Characterize Product (NMR, MS, MP) G->H

Caption: Workflow for the nitration of 2-methylthiazole using Method 1.

Safety and Handling Precautions

The nitration of organic compounds is an inherently hazardous procedure that requires strict adherence to safety protocols.

  • Explosion Hazard: Nitration reactions, particularly with mixed acids, can be explosive if not properly controlled.[7] The reaction is highly exothermic, and a rapid increase in temperature can lead to a runaway reaction.

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns. Acetic anhydride is also corrosive and a lachrymator.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Fume Hood: All operations must be conducted in a well-ventilated fume hood.

  • Temperature Control: Strict temperature control is paramount. Use an efficient cooling bath (ice-salt or dry ice-acetone for very low temperatures) and monitor the reaction temperature continuously.

  • Quenching: The quenching of the reaction mixture by pouring it onto ice should be done slowly and carefully to manage the exotherm.

Conclusion and Future Perspectives

The nitration of 2-methylthiazole is a well-established but potentially hazardous transformation. The choice of method depends on the desired regioselectivity and the scale of the reaction. For higher selectivity towards the medicinally important 2-methyl-5-nitrothiazole, the nitric acid/acetic anhydride method is generally preferred due to its milder conditions.

Future research in this area may focus on the development of "greener" and safer nitration methods. This could involve the use of solid acid catalysts, milder nitrating agents, or flow chemistry setups to improve heat transfer and reaction control, thereby minimizing the risks associated with this important synthetic operation.[8]

References

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  • Dou, H. J. M., Vernin, G., & Metzger, J. (1969). Nitration in the thiazole series. Journal of Heterocyclic Chemistry, 6(4), 575-576.
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  • U.S. Patent No. 4,269,985. (1981). Process for the preparation of 2-amino-5-nitrothiazole. Google Patents.
  • Singh, P., et al. (2019). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. RSC Advances, 9(29), 16485-16503.
  • U.S. Patent No. 4,209,631. (1980). Process for the safe nitration of 2-methylimidazole. Google Patents.
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  • Friedman, H. L., & Yourtee, D. M. (1969). Nitration of 2-methylthiazole. The Journal of Organic Chemistry, 34(8), 2544-2545.
  • Chem 2700. (2012, February 29). Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate [Video]. YouTube. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • American Chemical Society. (n.d.). Nitration of 2-methylthiazole. The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Palmer, B. D., et al. (2017). 6-Nitro-2,3-dihydroimidazo[2,1-b][4][9]thiazoles: Facile synthesis and comparative appraisal against tuberculosis and neglected tropical diseases. Bioorganic & Medicinal Chemistry Letters, 27(11), 2416-2421.

  • U.S. Patent No. 5,946,638. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents.
  • International Journal of Pharmaceutical Sciences and Research. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Int J Pharm Sci Res, 12(4), 1895-1906.
  • PubChem. (n.d.). 2-Methyl-5-nitrothiazole. National Center for Biotechnology Information. Retrieved from [Link]

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  • Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

  • Chemistry Learning by Dr. Anirban Mondal. (2020, October 15). MCQ-88: About Nitration of Thiophene-Thiazole (for BS-MS, CSIR-NET, GATE, IIT-JAM, M.Sc etc. exams) [Video]. YouTube. [Link]

  • Ayati, A., et al. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Organic Synthesis, 12(4), 432-451.
  • Mohana, K. N., & Kumar, C. B. P. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry, 2013, 1-9.
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Application

Gram-Scale Synthesis of 2-Methyl-5-nitrothiazole: A Detailed Protocol and Application Note

Abstract This comprehensive guide provides a detailed, three-step protocol for the gram-scale synthesis of 2-Methyl-5-nitrothiazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed, three-step protocol for the gram-scale synthesis of 2-Methyl-5-nitrothiazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the hazardous, yet well-established, nitration of 2-aminothiazole to yield the key intermediate, 2-amino-5-nitrothiazole. This is followed by a copper-catalyzed Sandmeyer reaction to produce 2-bromo-5-nitrothiazole. The final step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install the methyl group, affording the target compound. This document offers in-depth procedural details, explains the chemical principles and rationale behind each step, and integrates critical safety protocols essential for handling the hazardous reagents and intermediates involved. The information is tailored for researchers, chemists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of 2-Methyl-5-nitrothiazole

Nitrothiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their broad spectrum of biological activities. Specifically, the 2-methyl-5-nitrothiazole scaffold serves as a crucial intermediate in the synthesis of various therapeutic agents, including antitubercular and antiparasitic drugs. The precise placement of the nitro group and the methyl group on the thiazole ring is critical for its pharmacological profile.

Given its importance, a robust and scalable synthetic protocol is highly desirable. The multi-step synthesis outlined herein provides a reliable pathway to access this valuable compound on a gram scale. The chosen route balances reaction efficiency with established, well-documented chemical transformations, while giving paramount importance to laboratory safety.

Overall Synthetic Strategy

The synthesis of 2-Methyl-5-nitrothiazole is accomplished via a three-step sequence starting from 2-aminothiazole. Each step is designed to be high-yielding and scalable.

G A 2-Aminothiazole B 2-Amino-5-nitrothiazole A->B Step 1: Nitration (H₂SO₄, HNO₃) C 2-Bromo-5-nitrothiazole B->C Step 2: Sandmeyer Reaction (NaNO₂, HBr, CuBr) D 2-Methyl-5-nitrothiazole C->D Step 3: Suzuki Coupling (Trimethylboroxine, Pd(PPh₃)₄, K₂CO₃)

Figure 1: Overall synthetic workflow for 2-Methyl-5-nitrothiazole.

Part I: Synthesis of the Key Intermediate: 2-Amino-5-nitrothiazole

The initial step involves the electrophilic nitration of 2-aminothiazole. This reaction proceeds via the formation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The electron-rich thiazole ring is then attacked by the nitronium ion, preferentially at the 5-position.

3.1. Critical Safety Considerations for Nitration

The nitration of aminothiazoles is a notoriously hazardous procedure with the potential for runaway exothermic reactions and explosions.[1][2] The intermediate 2-nitramino-thiazole can be unstable.[1]

  • Strict Temperature Control: The reaction temperature must be strictly maintained below 10°C at all times. Use of a cryostat or a well-maintained ice/salt bath is mandatory.

  • Slow Addition of Reagents: The 2-aminothiazole solution must be added to the nitrating mixture dropwise with vigorous stirring to ensure efficient heat dissipation.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, acid-resistant gloves, and a lab coat.[3]

  • Fume Hood: This entire procedure must be performed in a certified chemical fume hood.

  • Quenching: The reaction quench must also be performed slowly and at low temperatures to control the exotherm.

3.2. Protocol for 2-Amino-5-nitrothiazole

Reagent/MaterialMolar Mass ( g/mol )Quantity (g)Moles (mol)Notes
2-Aminothiazole100.1410.00.100Starting material
Concentrated Sulfuric Acid (98%)98.0840 mL~0.735Catalyst and solvent
Concentrated Nitric Acid (70%)63.0110 mL~0.158Nitrating agent
Crushed Ice/Water18.02200 g-For quenching
Ammonium Hydroxide Solution (28%)35.04As needed-For neutralization (use with caution)

Procedure:

  • Preparation of Nitrating Mixture: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 40 mL of concentrated sulfuric acid. Cool the flask to 0°C in an ice/salt bath.

  • Slowly add 10 mL of concentrated nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10°C.

  • Dissolution of Starting Material: In a separate beaker, dissolve 10.0 g (0.100 mol) of 2-aminothiazole in 20 mL of concentrated sulfuric acid. This step may be slightly exothermic; cool if necessary.

  • Nitration Reaction: Slowly add the 2-aminothiazole solution dropwise from the dropping funnel to the cold nitrating mixture over a period of 60-90 minutes. The internal temperature must be rigorously maintained between 0°C and 5°C.

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.

  • Reaction Quench: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This should be done in the fume hood, as nitrogen oxide fumes may be evolved.

  • Neutralization and Precipitation: Cool the resulting aqueous solution in an ice bath. Slowly add concentrated ammonium hydroxide solution to neutralize the acid until the pH reaches ~5-6. A yellow precipitate of 2-amino-5-nitrothiazole will form.

  • Isolation and Purification: Filter the yellow solid using a Buchner funnel, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-amino-5-nitrothiazole as a greenish-yellow powder.[2] The expected yield is approximately 10-12 g (70-83%).

Part II: Sandmeyer Reaction for 2-Bromo-5-nitrothiazole

The Sandmeyer reaction is a classic transformation that converts an aromatic primary amine into an aryl halide via a diazonium salt intermediate.[4] In this step, the amino group of 2-amino-5-nitrothiazole is converted to a diazonium salt using sodium nitrite and a strong acid (HBr). This highly reactive intermediate is then immediately treated with copper(I) bromide, which catalyzes the displacement of the diazonium group (N₂) with a bromide ion.

4.1. Safety of Diazonium Salts

Aryl diazonium salts are generally unstable and can be explosive when isolated and dried. For this reason, they are almost always generated in situ and used immediately in the subsequent reaction at low temperatures.

4.2. Protocol for 2-Bromo-5-nitrothiazole

Reagent/MaterialMolar Mass ( g/mol )Quantity (g)Moles (mol)Notes
2-Amino-5-nitrothiazole145.147.250.050Starting material
Hydrobromic Acid (48%)80.9130 mL~0.266Acid medium
Sodium Nitrite (NaNO₂)69.003.800.055Diazotizing agent[5]
Copper(I) Bromide (CuBr)143.457.890.055Catalyst[6]
Deionized Water18.02~100 mL-Solvent
Dichloromethane (DCM)84.93150 mL-Extraction solvent
Saturated Sodium Bicarbonate84.01~50 mL-For washing
Brine-~50 mL-For washing
Anhydrous Magnesium Sulfate120.37As needed-Drying agent

Procedure:

  • Preparation of Amine Salt: In a 250 mL flask, suspend 7.25 g (0.050 mol) of 2-amino-5-nitrothiazole in 30 mL of 48% hydrobromic acid. Cool the mixture to 0°C in an ice bath with stirring.

  • Diazotization: In a separate beaker, dissolve 3.80 g (0.055 mol) of sodium nitrite in 15 mL of cold water. Add this solution dropwise to the stirred amine suspension over 30 minutes, keeping the temperature below 5°C. A clear solution of the diazonium salt should form.

  • Preparation of Catalyst Solution: In a 500 mL beaker, dissolve 7.89 g (0.055 mol) of copper(I) bromide in 20 mL of 48% hydrobromic acid.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Then, heat the mixture to 60°C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Extraction: Cool the reaction mixture to room temperature and pour it into 100 mL of water. Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-bromo-5-nitrothiazole can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford a pale yellow solid. The expected yield is approximately 7.3 g (70%).

Part III: Suzuki Coupling for 2-Methyl-5-nitrothiazole

The final step is a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction utilizes a palladium catalyst to couple the 2-bromo-5-nitrothiazole (an organohalide) with a methyl-containing organoboron reagent. Trimethylboroxine is chosen as the methyl source due to its stability and high reactivity. The reaction requires a base (potassium carbonate) to facilitate the transmetalation step of the catalytic cycle.

5.1. Suzuki Coupling Catalytic Cycle

SuzukiCycle cluster_0 Catalytic Cycle A Pd⁰L₂ (Active Catalyst) C Ar-PdII-X(L₂) (Ar = 2-(5-nitrothiazolyl)) A->C F Reductive Elimination B Oxidative Addition B->C D Transmetalation E Ar-PdII-R(L₂) (R = Methyl) C->E D->E E->A E->F G Ar-R (Product) E->G F->A H Ar-X (2-Bromo-5-nitrothiazole) H->B I R-B(OR')₂ (from Trimethylboroxine) I->D J Base (K₂CO₃) J->D

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

5.2. Protocol for 2-Methyl-5-nitrothiazole

Reagent/MaterialMolar Mass ( g/mol )Quantity (g)Moles (mol)Notes
2-Bromo-5-nitrothiazole208.984.180.020Starting material
Trimethylboroxine125.531.000.008Methyl source (provides 3 eq. of methyl)[7][8]
Tetrakis(triphenylphosphine)palladium(0)1155.560.460.0004Pd(0) Catalyst (2 mol%)[9][10]
Potassium Carbonate (K₂CO₃), anhydrous138.218.290.060Base
1,4-Dioxane88.1180 mL-Solvent
Deionized Water18.0220 mL-Co-solvent
Ethyl Acetate88.11150 mL-Extraction solvent
Brine-~50 mL-For washing
Anhydrous Sodium Sulfate142.04As needed-Drying agent

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-bromo-5-nitrothiazole (4.18 g, 0.020 mol), potassium carbonate (8.29 g, 0.060 mol), and tetrakis(triphenylphosphine)palladium(0) (0.46 g, 0.0004 mol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Add 80 mL of anhydrous 1,4-dioxane and 20 mL of deionized water to the flask via syringe. Stir the mixture to create a suspension.

  • Add trimethylboroxine (1.00 g, 0.008 mol) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 90°C under the inert atmosphere and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with 100 mL of ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-methyl-5-nitrothiazole as a solid. The expected yield is approximately 2.3 g (80%).

References

  • U.S. Patent 4,269,985A, "Process for the preparation of 2-amino-5-nitrothiazole," issued May 26, 1981. [URL: https://patents.google.
  • PubChem, "2-Amino-5-nitrothiazole," National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/8486]
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  • Carl Roth GmbH + Co. KG, "Safety Data Sheet: Copper(I) bromide," issued May 23, 2016. [URL: https://www.carlroth.com/medias/SDB-7813-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQ4MDF8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGMvaDFlLzg5NTE5MjU5NjQ4MzAucGRmfGU4ZWM1YjM4ZGIzZGUxYjE2ZGYzZjQ0ZWI1YjM4OTY1MjU4ZjQ0NjYxM2YxZDA3YjU3ZGE1YjU3ZGE1YjU3]
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Method

The Strategic Application of 5-Nitrothiazoles in the Synthesis of Novel Antiparasitic Drug Candidates

Introduction: The Enduring Threat of Parasitic Diseases and the Role of Nitroheterocycles Parasitic diseases, including protozoan and helminthic infections, continue to pose a significant global health burden, disproport...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Threat of Parasitic Diseases and the Role of Nitroheterocycles

Parasitic diseases, including protozoan and helminthic infections, continue to pose a significant global health burden, disproportionately affecting tropical and subtropical regions. The challenges in combating these diseases are exacerbated by the emergence of drug-resistant parasite strains, necessitating a continuous search for new and effective therapeutic agents.[1] Within the arsenal of antiparasitic compounds, nitroheterocyclic scaffolds have proven to be particularly effective. Their mechanism of action, generally involving the reduction of the nitro group within the parasite to generate cytotoxic radical anions, provides a potent means of eliminating these pathogens.[2]

This application note focuses on the utility of 5-nitrothiazoles as a core structural motif in the development of antiparasitic drug candidates. While the specific precursor 2-methyl-5-nitrothiazole is a compound of interest, the broader and more extensively documented applications stem from its close analogue, 2-amino-5-nitrothiazole . This guide will, therefore, provide a comprehensive overview of the synthesis and derivatization of 2-amino-5-nitrothiazole into potent antiparasitic agents, with the understanding that the principles and synthetic strategies may be adaptable for related 5-nitrothiazole precursors. We will delve into the synthetic pathways, mechanisms of action, and protocols for the evaluation of these promising drug candidates.

The 5-Nitrothiazole Scaffold: A Privileged Structure in Antiparasitic Drug Discovery

The 5-nitrothiazole moiety is a key pharmacophore in several established and experimental antiparasitic drugs. The electron-withdrawing nature of the nitro group is crucial for the molecule's biological activity, as it facilitates the reductive activation that is characteristic of this class of compounds.

Mechanism of Action: A Cascade of Cytotoxicity

The antiparasitic activity of 5-nitrothiazole derivatives is primarily attributed to the following sequence of events within the parasite:

  • Reductive Activation: The low redox potential in many anaerobic or microaerophilic parasites allows for the enzymatic reduction of the 5-nitro group. This reduction is often mediated by nitroreductases, such as pyruvate:ferredoxin oxidoreductase (PFOR).[3]

  • Formation of Cytotoxic Radicals: The reduction process generates highly reactive nitro radical anions and other downstream reactive nitrogen species.

  • Cellular Damage: These reactive species can wreak havoc within the parasite by:

    • DNA Damage: Covalently binding to parasitic DNA, leading to strand breaks and inhibition of replication.[2]

    • Protein and Enzyme Inhibition: Forming adducts with essential proteins and enzymes, such as thioredoxin reductase, disrupting the parasite's redox balance and other vital metabolic pathways.

    • Oxidative Stress: Inducing a state of severe oxidative stress that the parasite's antioxidant defenses cannot overcome.

This multi-pronged attack on vital cellular components contributes to the potent and broad-spectrum activity of many nitrothiazole-based drugs.

Synthetic Strategies: From Precursor to Potent Drug Candidate

The synthesis of antiparasitic drug candidates from 5-nitrothiazole precursors typically involves the derivatization of the 2-position of the thiazole ring. The following sections will detail the synthesis of the key precursor, 2-amino-5-nitrothiazole, and its subsequent conversion into notable antiparasitic compounds.

Synthesis of the Key Precursor: 2-Amino-5-nitrothiazole

A common and relatively safe method for the synthesis of 2-amino-5-nitrothiazole avoids the direct and potentially hazardous nitration of 2-aminothiazole.[4] One established method involves the following steps:

  • Halogenation of a Nitroetheneamine: The process begins with the halogenation (chlorination or bromination) of an N,N-dialkyl-2-nitroetheneamine.[4]

  • Reaction with Thiourea: The resulting halogenated intermediate is then reacted with thiourea.[4]

  • Cyclization and Hydrolysis: The subsequent product undergoes cyclization and hydrolysis to yield 2-amino-5-nitrothiazole.[4]

A detailed protocol for a lab-scale synthesis is provided below.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-nitrothiazole

This protocol is adapted from established synthetic procedures.[5]

Materials:

  • N,N-dimethyl-2-nitroetheneamine

  • Acetic acid

  • Bromine

  • Thiourea

  • Water

  • 29% Ammonium hydroxide solution

Procedure:

  • In a stirred reaction vessel, dissolve 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 ml of acetic acid and cool the mixture to 17°C.[5]

  • Slowly add 4.8 g of bromine to the mixture, ensuring the temperature does not exceed 25°C. An orange solid will form during this addition.[5]

  • Stir the resulting slurry for 10 minutes.[5]

  • Add 3.0 g of thiourea to the mixture. An exothermic reaction will occur, raising the temperature to approximately 32°C, and a yellow solid will form.[5]

  • Stir the mixture for 1 hour, then dilute with 25 ml of water.[5]

  • In a separate vessel containing 25 ml of acetic acid, simultaneously add the reaction mixture and an equal volume of 29% ammonium hydroxide solution. Maintain the pH between 4 and 5 and the temperature below 30°C during this addition.

  • Once the addition is complete, adjust the pH to 7 with 29% ammonium hydroxide.

  • Filter the resulting solid product, wash with water, and dry to obtain 2-amino-5-nitrothiazole.

Derivatization of 2-Amino-5-nitrothiazole into Antiparasitic Drug Candidates

The 2-amino group of 2-amino-5-nitrothiazole serves as a versatile handle for a variety of chemical modifications to generate compounds with enhanced antiparasitic activity and improved pharmacokinetic properties.

Case Study 1: Synthesis of Nitazoxanide Analogues

Nitazoxanide, [2-acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide], is a broad-spectrum antiparasitic and antiviral drug.[3] Its synthesis involves the acylation of the 2-amino group of 2-amino-5-nitrothiazole. The synthesis of analogues can be achieved through similar acylation reactions with various substituted acyl chlorides or carboxylic acids (activated with a coupling agent).

Protocol 2: General Procedure for the Synthesis of 2-Acylamino-5-nitrothiazole Derivatives

This protocol provides a general method for the synthesis of amide derivatives of 2-amino-5-nitrothiazole.

Materials:

  • 2-Amino-5-nitrothiazole

  • Substituted carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Triethylamine

  • Acetone

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Activated carbon

  • Isopropanol

  • Dichloromethane

Procedure:

  • Dissolve the substituted carboxylic acid (2 molar equivalents) and 2-amino-5-nitrothiazole (1 molar equivalent) in acetone. Stir the solution at a temperature between -2°C and 3°C.

  • Add the condensing agent, DCC, and triethylamine to the reaction mixture.

  • Continue stirring at -2°C to 3°C for 3-6 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Extract the filtrate with ethyl acetate and water.

  • Dry the ethyl acetate layer over anhydrous sodium sulfate and decolorize with activated carbon.

  • Concentrate the solution under reduced pressure.

  • Stir the resulting concentrate with isopropanol at -2°C to 3°C to induce crystallization.

  • Collect the crude product and recrystallize from dichloromethane to obtain the purified 2-acylamino-5-nitrothiazole derivative.

Visualization of Synthetic Pathways and Experimental Workflows

Synthetic Pathway of 2-Amino-5-nitrothiazole Derivatives cluster_precursor Precursor Synthesis cluster_derivatization Derivatization Nitroetheneamine Nitroetheneamine Halogenated_Intermediate Halogenated_Intermediate Nitroetheneamine->Halogenated_Intermediate Halogenation (e.g., Br2, Acetic Acid) 2-Amino-5-nitrothiazole 2-Amino-5-nitrothiazole Halogenated_Intermediate->2-Amino-5-nitrothiazole Reaction with Thiourea, Cyclization Drug_Candidate 2-Acylamino-5-nitrothiazole (e.g., Nitazoxanide analogue) 2-Amino-5-nitrothiazole->Drug_Candidate Acylation (DCC, Triethylamine) Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Drug_Candidate

Caption: Synthetic pathway from a nitroetheneamine precursor to 2-acylamino-5-nitrothiazole drug candidates.

Quantitative Data on Antiparasitic Activity

The efficacy of newly synthesized compounds is typically evaluated in vitro against various parasite species. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a drug candidate. The following table presents representative data for 5-nitrothiazole and related 5-nitroimidazole derivatives against different parasites.

Compound ClassRepresentative CompoundTarget ParasiteIC50 (µM)Reference
1-Methyl-5-nitroimidazole carboxamidesCompound 8a-kGiardia lamblia1.6 - 4.9[6]
5-Nitro-2-aminothiazole amidesVarious derivativesTrypanosoma cruziActive to moderately active[7]
5-Nitro-2-aminothiazole amidesVarious derivativesLeishmania donovaniModerately active[7]

Experimental Workflow for In Vitro Antiparasitic Activity Screening

Antiparasitic Activity Screening Workflow Start Start Compound_Synthesis Synthesize 5-Nitrothiazole Derivative Start->Compound_Synthesis Compound_Treatment Treat Parasite Cultures with Various Concentrations of Derivative Compound_Synthesis->Compound_Treatment Parasite_Culture Culture Target Parasites (e.g., T. cruzi, Leishmania) Parasite_Culture->Compound_Treatment Incubation Incubate for a Defined Period Compound_Treatment->Incubation Viability_Assay Perform Viability Assay (e.g., MTT, Resazurin) Incubation->Viability_Assay Data_Analysis Analyze Data and Calculate IC50 Value Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for the in vitro screening of 5-nitrothiazole derivatives for antiparasitic activity.

Conclusion and Future Directions

The 5-nitrothiazole scaffold, particularly in the form of 2-amino-5-nitrothiazole, represents a highly valuable and versatile precursor for the development of novel antiparasitic drug candidates. The straightforward derivatization of the 2-amino group allows for the generation of a wide array of compounds with potent activity against a range of parasites. The well-understood mechanism of action, involving reductive activation to cytotoxic species, provides a solid foundation for the rational design of new therapeutic agents.

Future research in this area should focus on:

  • Exploring Structure-Activity Relationships (SAR): Systematically modifying the acyl group in 2-acylamino-5-nitrothiazoles to optimize potency and selectivity against specific parasites.

  • Investigating Less-Explored Precursors: While 2-amino-5-nitrothiazole is well-documented, further investigation into the synthetic utility and biological potential of other precursors, such as 2-methyl-5-nitrothiazole, is warranted.

  • Addressing Drug Resistance: Designing novel 5-nitrothiazole derivatives that can overcome existing resistance mechanisms in parasites.

  • Improving Pharmacokinetic Profiles: Modifying the scaffold to enhance properties such as solubility, metabolic stability, and oral bioavailability.

By leveraging the chemical tractability and proven efficacy of the 5-nitrothiazole core, researchers can continue to develop new and improved treatments for a variety of devastating parasitic diseases.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Methyl-5-nitrothiazole

Welcome to the technical support center for the synthesis of 2-Methyl-5-nitrothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-nitrothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Introduction to Synthetic Strategies

The synthesis of 2-Methyl-5-nitrothiazole can be approached through two primary routes, each with its own set of advantages and challenges. The choice of pathway often depends on the available starting materials, scalability, and safety considerations.

  • Route A: Direct Nitration of 2-Methylthiazole. This is the most straightforward approach, involving the direct introduction of a nitro group onto the 2-methylthiazole backbone. However, controlling the regioselectivity and preventing side reactions can be challenging.

  • Route B: Synthesis via 2-Amino-5-nitrothiazole Intermediate. This multi-step process involves the nitration of 2-aminothiazole, followed by the diazotization of the amino group and its subsequent replacement with a methyl group. While longer, this route can sometimes offer better control over the final product's purity.

This guide will provide detailed troubleshooting and FAQs for both synthetic pathways.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_A Route A: Direct Nitration cluster_B Route B: Via Intermediate A_start 2-Methylthiazole A_product 2-Methyl-5-nitrothiazole A_start->A_product Nitrating Agent (e.g., HNO₃/H₂SO₄) B_start 2-Aminothiazole B_intermediate 2-Amino-5-nitrothiazole B_start->B_intermediate Nitration B_diazonium Diazonium Salt Intermediate B_intermediate->B_diazonium Diazotization (NaNO₂/H⁺) B_product 2-Methyl-5-nitrothiazole B_diazonium->B_product Methylation (Proposed)

Caption: Overview of the two primary synthetic routes to 2-Methyl-5-nitrothiazole.

Route A: Troubleshooting the Direct Nitration of 2-Methylthiazole

Direct nitration is an electrophilic aromatic substitution reaction. The key to a high yield is maximizing the formation of the desired 5-nitro isomer while minimizing the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in the nitration of 2-methylthiazole can stem from several factors:

  • Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid and sulfuric acid is commonly used. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Insufficient sulfuric acid will result in a slower reaction and lower conversion.

  • Suboptimal Reaction Temperature: This reaction is highly exothermic. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can lead to the formation of undesired side products and decomposition of the starting material or product. Careful temperature control, typically in the range of 0-10°C, is crucial.

  • Moisture in the Reaction: The presence of water can deactivate the nitrating agent by converting the nitronium ion back to nitric acid. Ensure all glassware is dry and use anhydrous reagents where possible.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity for the 5-nitro isomer?

A2: The thiazole ring is an electron-rich heterocycle, and the methyl group at the 2-position is an activating group. This can lead to nitration at other positions, primarily the 4-position. To favor the 5-nitro isomer:

  • Control the Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable 5-nitro isomer.

  • Slow Addition of Nitrating Agent: Adding the nitrating agent dropwise to the solution of 2-methylthiazole in sulfuric acid allows for better temperature control and can improve selectivity.

  • Choice of Nitrating System: While nitric acid/sulfuric acid is standard, exploring other nitrating agents like acetyl nitrate (formed from nitric acid and acetic anhydride) could potentially alter the regioselectivity. However, this may require significant optimization.

Q3: The reaction mixture turns dark brown or black, and I am isolating a tar-like substance instead of a crystalline product. What is happening?

A3: A dark, tarry reaction mixture is indicative of decomposition or polymerization. This is often caused by:

  • Runaway Reaction Temperature: As mentioned, this reaction is exothermic. A rapid increase in temperature can lead to uncontrolled side reactions. Ensure your cooling bath is efficient and monitor the internal temperature of the reaction closely.

  • Excessive Nitrating Agent: Using a large excess of the nitrating agent, especially at elevated temperatures, can lead to over-nitration and oxidative degradation of the thiazole ring.

  • Impure Starting Material: Impurities in the 2-methylthiazole can sometimes act as catalysts for decomposition. Ensure the purity of your starting material before beginning the reaction.

Troubleshooting Workflow for Direct Nitration

Troubleshooting_Nitration Start Low Yield or Impure Product Check_Temp Verify Temperature Control (0-10°C) Start->Check_Temp Check_Reagents Assess Reagent Quality (Anhydrous? Purity?) Check_Temp->Check_Reagents Temp OK Optimize_Addition Optimize Reagent Addition (Slow, Dropwise) Check_Temp->Optimize_Addition Temp Fluctuates Check_Reagents->Start Reagents Impure Check_Stoichiometry Review Stoichiometry (Acid Ratios) Check_Reagents->Check_Stoichiometry Reagents OK Check_Stoichiometry->Start Incorrect Ratios Check_Stoichiometry->Optimize_Addition Stoichiometry OK Purification Improve Purification (Recrystallization, Chromatography) Optimize_Addition->Purification Success Improved Yield and Purity Purification->Success

Caption: A decision-making workflow for troubleshooting the direct nitration of 2-methylthiazole.

Route B: Troubleshooting the Synthesis via 2-Amino-5-nitrothiazole

This route involves three key stages: nitration of 2-aminothiazole, diazotization of the resulting 2-amino-5-nitrothiazole, and finally, the conversion of the diazonium salt to the methyl-substituted product.

Stage 1: Nitration of 2-Aminothiazole

Q4: The nitration of 2-aminothiazole is known to be hazardous. What are the key safety precautions?

A4: The primary hazard is the potential for a runaway exothermic reaction.[1] To mitigate this risk:

  • Strict Temperature Control: The reaction should be carried out at low temperatures, typically between 0°C and 10°C, using an efficient cooling bath (e.g., ice-salt).

  • Slow and Controlled Addition: 2-aminothiazole should be added portion-wise or as a solution to the nitrating mixture, or vice versa, ensuring the temperature does not rise uncontrollably.

  • Use of a Nitrate Salt Intermediate: A safer alternative involves the pre-formation of 2-aminothiazole nitrate, which is then added to concentrated sulfuric acid.[1] This method allows for better control over the initial exotherm.

  • Adequate Ventilation and Safety Shields: Always perform this reaction in a well-ventilated fume hood and use a safety shield.

Q5: My yield of 2-amino-5-nitrothiazole is low, and the product is discolored. What are the common causes?

A5: Similar to the direct nitration of 2-methylthiazole, low yields and impurities can arise from:

  • Incorrect Temperature: Temperatures above the recommended range can lead to the formation of byproducts and decomposition.

  • Improper pH during Work-up: After the reaction, the acidic mixture is typically poured onto ice and then neutralized to precipitate the product. The pH of the final solution should be carefully controlled to ensure complete precipitation without degrading the product.

  • Incomplete Reaction: Insufficient reaction time or a weak nitrating medium can result in unreacted starting material.

Stage 2 & 3: Diazotization and Methylation

The conversion of the amino group to a methyl group is a less commonly documented step for this specific molecule. It would likely proceed via a Sandmeyer-type or Gomberg-Bachmann reaction, which involves the formation of a diazonium salt intermediate.[2][3]

Q6: How do I perform the diazotization of 2-amino-5-nitrothiazole?

A6: Diazotization involves the reaction of the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid (e.g., HCl, H₂SO₄).[3]

  • Low Temperature is Critical: Diazonium salts are generally unstable and can be explosive if isolated. The reaction must be carried out at low temperatures (0-5°C) to prevent decomposition.

  • Step-by-step Protocol:

    • Suspend 2-amino-5-nitrothiazole in an aqueous solution of a strong acid.

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the low temperature.

    • The resulting diazonium salt solution should be used immediately in the next step.

Q7: What are the potential methods for converting the diazonium salt to 2-Methyl-5-nitrothiazole, and what are the challenges?

  • Proposed Method 1: Modified Sandmeyer-type Reaction: The classic Sandmeyer reaction uses copper(I) salts to introduce halides or a cyano group. A variation using an organocuprate reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), could potentially introduce a methyl group. However, the stability of the diazonium salt in the presence of such a reactive nucleophile would need to be carefully evaluated.

  • Proposed Method 2: Gomberg-Bachmann-type Reaction: This reaction involves the arylation of an aromatic compound using a diazonium salt, and it proceeds through a radical mechanism.[2] A variation using a methyl-donating reagent in a suitable solvent might be feasible, but yields for this reaction are often low.[2][4]

Troubleshooting for the Proposed Methylation:

  • Low Yield: This is the most anticipated challenge. The diazonium salt is highly reactive and can undergo various side reactions, such as decomposition to form a phenol or reaction with the solvent.

  • Byproduct Formation: Undesired products could include the corresponding phenol (2-hydroxy-5-nitrothiazole) or halo-substituted thiazoles if the acid used for diazotization contains nucleophilic counter-ions (e.g., Cl⁻).

  • Optimization Required: These proposed routes would require significant experimental optimization of reaction conditions, including the choice of methylating agent, solvent, temperature, and catalyst system.

Purification and Analysis

Q8: What is the best way to purify the final 2-Methyl-5-nitrothiazole product?

A8:

  • Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A two-solvent system may also be effective.[5] Potential solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be used to separate the desired product from impurities. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

Recommended Analytical Techniques
Technique Purpose Expected Observations for 2-Methyl-5-nitrothiazole
¹H NMR Structural confirmation and purity assessment.A singlet for the methyl group (around 2.5-3.0 ppm), and a singlet for the proton on the thiazole ring (downfield, likely > 8.0 ppm due to the electron-withdrawing nitro group).
¹³C NMR Structural confirmation.Signals corresponding to the methyl carbon, the two thiazole ring carbons, and potentially the carbon bearing the nitro group.
HPLC Purity assessment and quantification of yield.A single major peak for the pure product. The retention time will depend on the column and mobile phase used. A C18 column with a mobile phase of acetonitrile/water or methanol/water is a common starting point.[6][7]
Mass Spectrometry Determination of molecular weight.A molecular ion peak corresponding to the mass of 2-Methyl-5-nitrothiazole (C₄H₄N₂O₂S, MW: 144.15 g/mol ).
Melting Point Purity assessment.A sharp melting point range for the pure compound. A broad or depressed melting point indicates the presence of impurities.

Final Recommendations

For researchers new to this synthesis, the direct nitration of 2-methylthiazole (Route A) is a more concise starting point, provided that strict temperature control can be maintained. For those experiencing persistent issues with regioselectivity or decomposition, exploring the multi-step synthesis via 2-amino-5-nitrothiazole (Route B) may be a viable, albeit more complex, alternative. The final methylation step in Route B is presented as a chemically plausible but experimentally unverified route that will require dedicated research and development.

Always prioritize safety, especially when working with nitrating agents and potentially unstable intermediates like diazonium salts.

References

  • Gomberg–Bachmann reaction. (2023). In Wikipedia. [Link]

  • Gomberg–Bachmann reaction, named for the Russian-American chemist. (n.d.). Docslib. [Link]

  • Lecture 16 Aromatic Diazonium Salts. (n.d.). NPTEL Archive. [Link]

  • Process for the preparation of 2-amino-5-nitrothiazole. (1981).
  • Process for producing 2-methyl-5-nitroimidazole. (n.d.). Patsnap. [Link]

  • Methyldiazonium. (2023). In Wikipedia. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

  • Gomberg-Bachmann reaction. (n.d.). Chemeurope.com. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). National Institutes of Health. [Link]

  • New process for the production of 2-amino-5-nitrothiazole. (1971).
  • A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. (2009). ResearchGate. [Link]

  • Study of molecular interactions of 2-amino-5-nitrothiazole in NNDMF, acetonitrile, and ethanol using acoustical parameters. (2016). Cogent Chemistry. [Link]

  • Arenediazonium Salts in EAS with Practice Problems. (n.d.). Chemistry Steps. [Link]

  • 8.6 - Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]

  • Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions. (2018). YouTube. [Link]

  • 2-Amino-5-Nitrothiazole. (n.d.). PubChem. [Link]

  • Process for the preparation of 2-methylthiazole-5-carboxylates. (1999).
  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. (2025). PubMed Central. [Link]

  • The Gomberg-Bachmann Reaction For The Arylation of Anilines With Aryl Diazotates. (n.d.). ResearchGate. [Link]

  • METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL. (1984).
  • HPLC Methods for analysis of 2-Amino-5-methylthiazole. (n.d.). HELIX Chromatography. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). ResearchGate. [Link]

  • Process for the safe nitration of 2-methylimidazole. (1980).
  • NITRATION OF 2-AMINOTHIAZOLES. (1954). Scilit. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for the Bench: 2-Methyl-5-nitrothiazole vs. 2-amino-5-nitrothiazole

In the realm of heterocyclic chemistry, the nitrothiazole scaffold is a cornerstone for developing potent therapeutic agents, particularly against anaerobic bacteria and protozoa. The strategic placement of a nitro group...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of heterocyclic chemistry, the nitrothiazole scaffold is a cornerstone for developing potent therapeutic agents, particularly against anaerobic bacteria and protozoa. The strategic placement of a nitro group at the 5-position is a well-established pharmacophore, critical for the bio-reductive activation that underpins their mechanism of action. This guide provides a detailed comparative analysis of two fundamental derivatives: 2-Methyl-5-nitrothiazole and 2-amino-5-nitrothiazole. We will dissect their chemical properties, synthesis pathways, biological activities, and toxicological profiles to offer a comprehensive resource for researchers in drug discovery and development.

Part 1: Core Physicochemical and Structural Differences

The identity of the substituent at the 2-position—a methyl group versus an amino group—imparts significant differences in the physicochemical properties of these molecules. These variations have direct consequences on their solubility, stability, and ultimately, their pharmacokinetic and pharmacodynamic profiles.

2-amino-5-nitrothiazole, a greenish-yellow to orange-yellow powder, is a synthetic compound used since the 1950s as a veterinary antiprotozoal agent for fowl and pigeons.[1][2][3] It also serves as an intermediate in the manufacturing of disperse azo dyes.[1][2][3] It is known to be sensitive to light and is incompatible with strong acids, oxidizing agents, acid chlorides, and acid anhydrides.[1][2][4]

Table 1: Comparative Physicochemical Properties

Property2-Methyl-5-nitrothiazole2-amino-5-nitrothiazole
Molecular Formula C₄H₄N₂O₂SC₃H₃N₃O₂S[1]
Molecular Weight 144.15 g/mol 145.14 g/mol [1][5]
Appearance Pale yellow crystalline solidGreenish-yellow to orange-yellow powder[4][5]
Melting Point ~54-58 °C195-202 °C (decomposes)[1][6][7]
Water Solubility Sparingly soluble<0.1 g/100 mL at 20 °C[2]
Key Reactivity Generally stableLight sensitive; incompatible with strong acids/oxidizers[2][4]

The primary amine in 2-amino-5-nitrothiazole allows for hydrogen bonding, contributing to its significantly higher melting point and different solubility profile compared to the 2-methyl analogue. This functional group also presents a reactive handle for further chemical modification, a feature exploited in the synthesis of drugs like Nitazoxanide.[8][9]

Caption: Chemical structures of the two thiazole derivatives.

Part 2: A Study in Synthesis Strategy

The synthetic routes to these compounds are well-established, though they present different challenges and considerations, particularly regarding safety and scalability.

Synthesis of 2-amino-5-nitrothiazole

The most direct and historically significant method for synthesizing 2-amino-5-nitrothiazole is through the nitration of 2-aminothiazole.[10][11] This process involves the formation of a 2-nitramino-thiazole intermediate, which then rearranges upon heating in the presence of concentrated sulfuric acid.[10][11]

Causality in Experimental Design: The use of a nitrating mixture (HNO₃/H₂SO₄) is standard for electrophilic aromatic substitution. However, the reaction with 2-aminothiazole is complex. The initial attack occurs on the exocyclic amine, forming the nitramine. The subsequent rearrangement to place the nitro group on the C5 position requires thermal energy and strong acid catalysis. This rearrangement step is known to be potentially hazardous and can be explosive, especially at a commercial scale, necessitating strict temperature control.[5][10] Modern protocols have been optimized to run at lower temperatures (not exceeding 35°C) to improve safety and yield.[7]

Experimental Protocol: Synthesis of 2-amino-5-nitrothiazole

  • Preparation: Carefully add 2-aminothiazole nitrate to concentrated sulfuric acid, maintaining the temperature between 0-10°C.[5]

  • Nitration/Rearrangement: Allow the mixture to react, controlling the temperature to ensure the exothermic rearrangement does not run away. Protocols suggest temperatures not exceeding 35°C for a safer reaction.[7]

  • Work-up: Pour the reaction mixture onto crushed ice.

  • Precipitation: Neutralize the solution with an aqueous base (e.g., ammonia solution) to precipitate the yellow product.[7]

  • Purification: Filter the solid, wash thoroughly with water, and dry to yield 2-amino-5-nitrothiazole.[7][11]

Sources

Comparative

A Head-to-Head Comparison of Synthetic Routes to 2-Methyl-5-nitrothiazole: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-Methyl-5-nitrothiazole, a crucial building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-Methyl-5-nitrothiazole, a crucial building block in the synthesis of various pharmacologically active compounds, presents multiple synthetic pathways, each with its own set of advantages and challenges. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to this important molecule, offering detailed experimental protocols, quantitative data, and expert insights to inform your selection of the most suitable method for your research and development needs.

Introduction to 2-Methyl-5-nitrothiazole

2-Methyl-5-nitrothiazole is a heterocyclic compound of significant interest in medicinal chemistry. The presence of the nitro group and the thiazole scaffold imparts unique electronic and structural properties, making it a valuable precursor for the development of novel therapeutic agents, including those with antimicrobial and antiparasitic activities. The strategic placement of the methyl and nitro groups on the thiazole ring offers opportunities for further functionalization and molecular elaboration. Given its importance, the choice of an optimal synthetic route that balances yield, scalability, safety, and cost is a critical consideration for any research program.

This guide will dissect two primary strategies for the synthesis of 2-Methyl-5-nitrothiazole:

  • Route 1: Synthesis via the 2-Amino-5-nitrothiazole Intermediate

  • Route 2: Direct Nitration of 2-Methylthiazole

We will explore the nuances of each approach, providing the necessary data and procedural details to allow for an informed, side-by-side comparison.

Route 1: A Two-Stage Approach via 2-Amino-5-nitrothiazole

This widely utilized strategy first involves the synthesis of the key intermediate, 2-amino-5-nitrothiazole, which is subsequently converted to the target molecule, 2-methyl-5-nitrothiazole. The synthesis of the amino-intermediate itself presents two distinct and noteworthy pathways.

Sub-Route 1A: Nitration of 2-Aminothiazole

This classical approach involves the direct nitration of commercially available 2-aminothiazole. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. An alternative and often preferred method involves the formation of 2-aminothiazole nitrate, which is then rearranged in the presence of concentrated sulfuric acid to yield the desired product. This latter approach is reported to produce a cleaner product[1].

Reaction Causality: The strong electron-donating effect of the amino group at the 2-position of the thiazole ring activates the ring towards electrophilic substitution. The nitronium ion (NO₂⁺), generated in situ from the mixture of nitric and sulfuric acids, acts as the electrophile. The 5-position is the most electronically enriched and sterically accessible site for electrophilic attack, leading to the regioselective formation of 2-amino-5-nitrothiazole. The rearrangement of 2-aminothiazole nitrate in sulfuric acid proceeds through a similar electrophilic aromatic substitution mechanism.

Experimental Protocol: Synthesis of 2-Amino-5-nitrothiazole via Nitration of 2-Aminothiazole

  • In a flask equipped with a stirrer and a dropping funnel, carefully add 20g (0.2 mol) of 2-aminothiazole to 30 mL of concentrated sulfuric acid while maintaining the temperature below 10°C using an ice bath.

  • To this solution, add 10 mL of 40% nitric acid dropwise, ensuring the temperature does not exceed 15°C.

  • After the addition is complete, allow the mixture to stir at 15°C overnight.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a 1M sodium hydroxide solution to a pH of 8.

  • Filter the resulting precipitate and wash it thoroughly with water.

  • The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (5:1) as the eluent to afford 2-amino-5-nitrothiazole. A yield of 59% has been reported for this procedure[2].

Sub-Route 1B: A Safer Alternative Starting from N,N-dialkyl-2-nitro-etheneamine

Recognizing the potential hazards associated with nitration reactions, including the risk of runaway exothermic reactions, an alternative, safer synthesis of 2-amino-5-nitrothiazole has been developed. This method avoids the direct use of potent nitrating agents on the thiazole ring.

Reaction Causality: This multi-step process begins with the halogenation of an N,N-dialkyl-2-nitro-etheneamine. The resulting halogenated intermediate is then reacted with thiourea to form a cyclic thiazoline intermediate. Subsequent treatment with water leads to the formation of the aromatic 2-amino-5-nitrothiazole. This pathway constructs the desired thiazole ring with the nitro group already in place, thereby circumventing a direct and potentially hazardous nitration step on the heterocyclic core.

Experimental Protocol: Synthesis of 2-Amino-5-nitrothiazole from N,N-dimethyl-2-nitroetheneamine

  • To a stirred mixture of 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 ml of acetic acid cooled to 17° C, add 4.8 g of bromine at a rate that maintains the reaction temperature below 25° C. An orange solid will form during the bromination.

  • After stirring the resulting slurry for 10 minutes, add 3.0 g of thiourea. The reaction is exothermic, and the temperature will rise to approximately 32° C, leading to the formation of a yellow solid.

  • Stir the mixture for 1 hour and then dilute with 25 ml of water.

  • Simultaneously add this mixture and an approximately equal volume of 29% ammonium hydroxide to 25 ml of acetic acid, maintaining the pH between 4 and 5 and the temperature below 30° C.

  • Once the addition is complete, adjust the pH to 7 with 29% ammonium hydroxide.

  • Filter the product, wash with water, and dry to yield 2-amino-5-nitrothiazole. A reported yield for this process is 62%[3].

Conversion of 2-Amino-5-nitrothiazole to 2-Methyl-5-nitrothiazole

The transformation of the 2-amino group to a methyl group is a critical step in this synthetic strategy. A plausible and widely used method for such a transformation on an aromatic amine is the Sandmeyer reaction. This involves the diazotization of the primary amine followed by a copper-catalyzed reaction with a suitable methyl source.

Reaction Causality: The diazotization of 2-amino-5-nitrothiazole with nitrous acid (generated in situ from sodium nitrite and a strong acid) would form a diazonium salt. This diazonium salt is an excellent leaving group (N₂). In the presence of a copper(I) catalyst, the diazonium salt can undergo a radical-mediated reaction with a methylating agent to install the methyl group at the 2-position.

Proposed Experimental Protocol: Sandmeyer-type Methylation of 2-Amino-5-nitrothiazole

  • Dissolve 2-amino-5-nitrothiazole in a suitable acidic medium, such as a mixture of sulfuric acid and water, and cool the solution to 0-5°C.

  • Slowly add a solution of sodium nitrite in water to the cooled solution to form the diazonium salt.

  • In a separate flask, prepare a solution of a copper(I) salt (e.g., CuBr) and a suitable methylating agent.

  • Slowly add the cold diazonium salt solution to the copper-methylating agent mixture.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • The reaction mixture would then be worked up by extraction and purified by chromatography or recrystallization to yield 2-methyl-5-nitrothiazole.

Route 2: Direct Nitration of 2-Methylthiazole

A more direct approach to 2-methyl-5-nitrothiazole involves the electrophilic nitration of 2-methylthiazole. This route has the advantage of being more atom-economical as it avoids the steps involved in the synthesis and conversion of the 2-amino intermediate.

Reaction Causality: The methyl group at the 2-position of the thiazole ring is a weak activating group. However, the thiazole ring itself is susceptible to electrophilic attack, particularly at the 5-position, which is the most electron-rich carbon atom. The use of strong nitrating conditions, such as a mixture of nitric and fuming sulfuric acids, is necessary to achieve the desired nitration.

Experimental Protocol: Direct Nitration of 2-Methylthiazole

A study on the nitration of 2-methylthiazole reported the following observations:

Nitration with a mixture of nitric and fuming sulfuric acids at high temperatures (180-197°C) resulted in the formation of a mixture of 5-nitro and 4-nitro isomers. Initially, the 5-nitro isomer was favored, but it was found to be unstable under the harsh reaction conditions, and over time, the 4-nitro isomer became the predominant product. This indicates that while direct nitration is possible, controlling the regioselectivity and preventing product degradation is a significant challenge[4].

Head-to-Head Comparison of Synthetic Routes

ParameterRoute 1A: Nitration of 2-AminothiazoleRoute 1B: From N,N-dialkyl-2-nitro-etheneamineRoute 2: Direct Nitration of 2-Methylthiazole
Starting Materials 2-Aminothiazole, Nitric Acid, Sulfuric AcidN,N-dimethyl-2-nitroetheneamine, Bromine, Thiourea2-Methylthiazole, Nitric Acid, Fuming Sulfuric Acid
Number of Steps 2 (including methylation)2 (including methylation)1
Reported Yield ~59% for 2-amino-5-nitrothiazole[2] (Yield for methylation step is not specified)~62% for 2-amino-5-nitrothiazole[3] (Yield for methylation step is not specified)Not specified, with challenges in regioselectivity and product stability[4]
Safety Considerations Use of strong nitrating acids, potential for exothermic reactions[5]Avoids direct nitration of the thiazole ring, considered a safer alternativeUse of fuming sulfuric acid and high temperatures, potential for runaway reactions and product decomposition[4]
Scalability Established industrial process, but with inherent safety risksPotentially more amenable to large-scale production due to improved safety profileChallenging to scale due to harsh reaction conditions and lack of selectivity
Key Advantages Readily available starting materialImproved safety profileMore atom-economical (fewer steps)
Key Disadvantages Hazardous reaction conditions; requires an additional step for methylationMulti-step synthesis of the starting material may be requiredPoor regioselectivity; harsh conditions can lead to product degradation

Visualization of Synthetic Pathways

Route 1: Synthesis via 2-Amino-5-nitrothiazole Intermediate

Route 1 cluster_1A Sub-Route 1A cluster_1B Sub-Route 1B 2-Aminothiazole 2-Aminothiazole Nitration Nitration 2-Aminothiazole->Nitration HNO₃, H₂SO₄ 2-Amino-5-nitrothiazole_A 2-Amino-5-nitrothiazole Nitration->2-Amino-5-nitrothiazole_A Methylation Methylation 2-Amino-5-nitrothiazole_A->Methylation Sandmeyer-type Reaction Nitroetheneamine N,N-dialkyl-2- nitro-etheneamine Cyclization Cyclization Nitroetheneamine->Cyclization 1. Br₂ 2. Thiourea 3. H₂O 2-Amino-5-nitrothiazole_B 2-Amino-5-nitrothiazole Cyclization->2-Amino-5-nitrothiazole_B 2-Amino-5-nitrothiazole_B->Methylation 2-Methyl-5-nitrothiazole 2-Methyl-5-nitrothiazole Methylation->2-Methyl-5-nitrothiazole

Caption: Synthetic pathways to 2-Methyl-5-nitrothiazole via the 2-Amino-5-nitrothiazole intermediate.

Route 2: Direct Nitration of 2-Methylthiazole

Route 2 2-Methylthiazole 2-Methylthiazole Direct_Nitration Direct Nitration 2-Methylthiazole->Direct_Nitration HNO₃, Fuming H₂SO₄ 2-Methyl-5-nitrothiazole 2-Methyl-5-nitrothiazole Direct_Nitration->2-Methyl-5-nitrothiazole

Caption: Direct synthesis of 2-Methyl-5-nitrothiazole via nitration of 2-Methylthiazole.

Conclusion and Recommendations

The selection of an optimal synthetic route to 2-methyl-5-nitrothiazole is a decision contingent on the specific priorities of the research or manufacturing campaign.

  • For laboratory-scale synthesis with a focus on safety, Route 1B is highly recommended. The avoidance of direct nitration of the thiazole ring significantly mitigates the risk of uncontrolled exothermic reactions. While it may involve an additional step in preparing the starting material, the enhanced safety profile is a considerable advantage.

  • For process development and potential scale-up where established methods are preferred, Route 1A remains a viable, albeit more hazardous, option. The starting material, 2-aminothiazole, is readily available and the reaction, while requiring careful control, is well-documented.

  • Route 2, the direct nitration of 2-methylthiazole, is currently the least favorable option. The lack of regioselectivity and the harsh reaction conditions that can lead to product degradation make it an inefficient and difficult-to-control process. Further research to develop milder and more selective nitration conditions would be necessary to make this a competitive route.

Ultimately, researchers and drug development professionals must weigh the trade-offs between yield, safety, cost, and scalability. This guide provides the foundational data and insights to make an informed decision, enabling the efficient and safe production of 2-methyl-5-nitrothiazole for the advancement of pharmaceutical research and development.

References

  • DE1670415A1 - New process for the production of 2-amino-5-nitrothiazole - Google P
  • Exploring 2-Amino-5-Nitrothiazole: Properties, Applications, and Manufacturing. [Link]

  • US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google P
  • Synthesis of 2-amino-5-nitrothiazole - PrepChem.com. [Link]

  • THE NITRATION OF 2-NITRAMINOTHIAZOLES AND 2-ACETAMIDOTHIAZOLES - Canadian Science Publishing. [Link]

  • Synthesis of 2-amino-5-nitrothiazole - PrepChem.com. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. [Link]

  • Nitration of 2-methylthiazole | The Journal of Organic Chemistry. [Link]

  • Process for producing 2-methyl-5-nitroimidazole - Eureka | Patsnap. [Link]

  • US4209631A - Process for the safe nitration of 2-methylimidazole - Google P
  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. [Link]

  • Thiazole synthesis - Organic Chemistry Portal. [Link]

  • 2-amino-4-methylthiazole - Organic Syntheses Procedure. [Link]

  • Nitration of 2-methylthiazole. [Link]

Sources

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Method

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Feasible Synthetic Routes

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Reactant of Route 1
2-Methyl-5-nitrothiazole
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Reactant of Route 2
2-Methyl-5-nitrothiazole
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